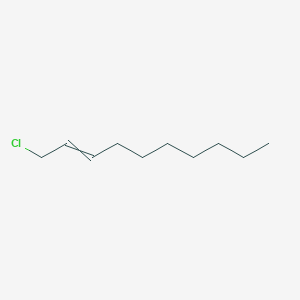

2-Decene, 1-chloro-, (Z)-

Übersicht

Beschreibung

“2-Decene, 1-chloro-, (Z)-” is a chemical compound with the molecular formula C10H19Cl . It is an isomer of decene, which means it has the same number of atoms, but they are arranged differently in space .

Molecular Structure Analysis

The molecular structure of “2-Decene, 1-chloro-, (Z)-” is characterized by a double bond in its carbon chain, which gives it the properties of an alkene . The “(Z)-” in its name indicates the configuration of the molecule around the double bond, following the E/Z naming system for alkenes .Wissenschaftliche Forschungsanwendungen

Catalytic Dechlorination

- Dechlorination of C5 Compounds: Metal oxides combined with ZSM-5 as a catalyst showed effectiveness in dechlorinating compounds like 2-chloro-2-butene in oil from fluid catalytic cracking processes (Lee et al., 2013).

Polymerization and Oligomerization

- Oligomer Synthesis from 1-Decene: Studies have demonstrated the synthesis of oligomers from 1-decene using Ziegler-Natta and other catalysts, with analyses of the effects of various conditions like temperature and catalyst concentration (Huang et al., 2005), (Huang et al., 2006).

Photocatalytic Reactions

- Photocatalyzed Epoxidation: Titanium dioxide (TiO2) assisted in the photocatalyzed epoxidation of 1-decene to 1,2-epoxydecane under UV and visible light, showcasing the reaction dynamics and product distribution influenced by factors like light wavelength and catalyst form (Ohno et al., 2001).

Chemical Synthesis

- Synthesis of Functionalized Unsaturated Compounds: Functionalized (Z) or (E)-enediynes and conjugated trienes were synthesized from 1,2-dichloroethylene and 1-alkynes, demonstrating methods for creating specific molecular structures (Alami et al., 1994).

Environmental Chemistry

- Photocatalytic Decomposition: The study of 2-chloronaphthalene's decomposition using zero-valent iron assisted TiO2 photodecomposition in water suggests potential environmental applications, particularly in dealing with persistent organic pollutants (Qi et al., 2019).

Eigenschaften

IUPAC Name |

1-chlorodec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKFRIMTTLTFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decene, 1-chloro-, (Z)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)

![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)

![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)